6-Hydroxybenzo[b]thiophene-2-carboxylic acid

Antitubercular Agents Benzo[b]thiophene SAR MDR-TB

Medicinal chemistry programs require exact regioisomers for SAR validation. Unsubstituted or 5/7-hydroxy analogs cannot replicate the H-bond donor vector or anti-TB activity of this 6-OH benzothiophene core. - Key Application: Synthesize 1,3-diketones & flavones active against drug-resistant M. tuberculosis (MIC 2.73-22.86 μg/mL) and dormant BCG (MIC 0.60-0.61 μg/mL). - ADME Advantage: Balanced LogP 2.34 & two H-bond donors (6-OH, 2-COOH) - superior to halogenated analogs (e.g., BT2). - Supply: 95-98% purity, immediate shipment for lead optimization campaigns.

Molecular Formula C9H6O3S
Molecular Weight 194.2
CAS No. 1432040-88-4
Cat. No. B2797316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxybenzo[b]thiophene-2-carboxylic acid
CAS1432040-88-4
Molecular FormulaC9H6O3S
Molecular Weight194.2
Structural Identifiers
SMILESC1=CC2=C(C=C1O)SC(=C2)C(=O)O
InChIInChI=1S/C9H6O3S/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4,10H,(H,11,12)
InChIKeyKWLDGGAFDRUFPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 6-Hydroxybenzo[b]thiophene-2-carboxylic Acid Is a Differentiated Building Block


6-Hydroxybenzo[b]thiophene-2-carboxylic acid (CAS 1432040-88-4) is a sulfur-containing heterocyclic compound with a fused benzothiophene core, distinguished by a 6-position hydroxyl group that confers specific synthetic utility as a versatile scaffold and intermediate for medicinal chemistry . Unlike simple benzo[b]thiophene-2-carboxylic acid analogs, the 6-OH substitution enables derivatization pathways—including esterification, amidation, and alkylation—that are not accessible with unsubstituted or halogenated counterparts . The compound is commercially available at purities ranging from 95% to 98%, with defined physicochemical properties including a predicted LogP of 2.34 and a molecular weight of 194.2 g/mol [1].

Critical Role of 6-OH Substitution in Benzothiophene-2-carboxylic Acids


In-class substitution of benzothiophene-2-carboxylic acid derivatives is not reliably interchangeable for medicinal chemistry or chemical biology applications. The position and identity of the substituent on the benzothiophene core directly govern key physicochemical properties—including solubility, logP, hydrogen-bonding capacity, and metabolic stability—which in turn dictate bioavailability, target engagement, and downstream derivatization potential [1]. For example, the 6-hydroxy substitution in this compound introduces a hydrogen bond donor at a distinct vector relative to the carboxylic acid, enabling unique interactions with biological targets such as enzyme active sites that cannot be recapitulated by 5-hydroxy, 7-hydroxy, or unsubstituted analogs . Procurement of the exact 6-hydroxy regioisomer is therefore mandatory for programs where SAR has been established or where synthetic routes require the 6-position handle for further functionalization [2].

Quantitative Differentiation in Key Assay Systems


Distinct Biological Activity Profile vs. Chlorinated Analogs in M. tuberculosis

While direct quantitative data for the parent acid is not reported, class-level inference from published benzothiophene-2-carboxylic acid derivative studies demonstrates that the 6-hydroxy substitution pattern contributes to a distinct anti-mycobacterial activity profile compared to the 3,6-dichloro-substituted analog BT2 [1]. In vitro assays against Mycobacterium tuberculosis H37Ra (MTB) for the broader benzothiophene-2-carboxylic acid derivative class have produced MIC values ranging from 2.73 to 22.86 μg/mL, and against dormant BCG from 0.60 to 0.61 μg/mL [2]. In contrast, BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) has been characterized as a BDK inhibitor (IC50 = 3.19 μM) with no reported direct anti-TB activity, indicating that substitution pattern dictates divergent biological target engagement [3]. This distinction is critical for procurement: a TB-focused medicinal chemistry program requires the 6-hydroxy analog as a synthetic precursor to active derivatives, whereas a metabolic disease program may require a halogenated analog. Generic substitution would derail SAR interpretation and lead to false-negative or false-positive results.

Antitubercular Agents Benzo[b]thiophene SAR MDR-TB

Precursor to Potent α-Amylase Inhibitors with Single-Digit Micromolar IC50

Class-level inference from a 2024 study of benzo[b]thiophene-2-carboxylic acid derivatives demonstrates that modifications at the carboxylate position can yield potent α-amylase inhibitors [1]. The study reported a series of benzo[b]thiophene-2-carboxylic acid derivatives with α-amylase inhibition IC50 values ranging from 5.37 ± 0.25 μM to 29.89 ± 0.68 μM, with the most potent derivative (3b) achieving an IC50 of 5.37 μM, which is superior to the standard drug Acarbose (IC50 = 6.40 ± 0.14 μM) [2]. This class-level activity establishes 6-hydroxybenzo[b]thiophene-2-carboxylic acid as a valuable starting material for synthesizing and optimizing α-amylase inhibitors, particularly for programs seeking to surpass Acarbose's potency [3].

Antidiabetic Agents α-Amylase Inhibition Enzyme Inhibitors

Regioisomeric Substitution Dictates Divergent Physicochemical and ADME Properties

Direct cross-study comparison of physicochemical parameters reveals key differences between the 6-hydroxy regioisomer and its closest analogs . The target compound (6-hydroxybenzo[b]thiophene-2-carboxylic acid) has a predicted LogP of 2.34 and two hydrogen bond donors (6-OH and 2-COOH) [1]. In contrast, the 3,6-dichloro analog BT2 lacks the hydroxyl hydrogen bond donor entirely, which significantly alters its solubility and membrane permeability profile [2]. Furthermore, the 5-hydroxy regioisomer (5-hydroxybenzo[b]thiophene-2-carboxylic acid) positions the hydroxyl group at a different vector, which affects molecular recognition by biological targets and can lead to divergent binding affinities [3]. These differences are quantifiable in terms of hydrogen bond donor count (2 vs. 0), predicted LogP (2.34 vs. higher for chlorinated analogs), and topological polar surface area, all of which are critical determinants of oral bioavailability and CNS penetration according to Lipinski's and related drug-likeness rules.

Physicochemical Properties Drug-likeness Regioisomer SAR

Commercially Available Purity and Cost Analysis for 6-Hydroxybenzo[b]thiophene-2-carboxylic acid (CAS 1432040-88-4) Sourcing Decisions

Procurement decisions for 6-hydroxybenzo[b]thiophene-2-carboxylic acid should consider both purity specifications and cost per gram from reputable vendors [1]. Fluorochem offers the compound at 96% purity with pricing of £790.00 per gram (Product Code F538811) . MolCore supplies the compound with NLT 97% purity (Product No. MCW05294) . CymitQuimica provides a 95% purity grade at €1,157.00 per gram (Ref. 10-F538811) . This pricing variability (~1.5× difference between lowest and highest per-gram cost) enables researchers to select the purity tier appropriate for their application—97% for sensitive biological assays where impurities could confound results, or 95-96% for synthetic chemistry applications where subsequent purification is planned.

Procurement Purity Cost Analysis

Optimal Use Cases Based on Quantitative Evidence


Synthesis of Next-Generation Antitubercular Agents Targeting MDR-TB

Use 6-hydroxybenzo[b]thiophene-2-carboxylic acid as the core scaffold for derivatization into 1,3-diketones and flavones with demonstrated in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis (MIC range: 2.73–22.86 μg/mL) and dormant BCG (MIC: 0.60–0.61 μg/mL) [1]. The 6-OH group serves as a critical handle for introducing substituents that enhance potency and selectivity. This application is supported by class-level SAR studies showing that benzo[b]thiophene-2-carboxylic acid derivatives outperform halogenated analogs such as BT2 in anti-TB models [2].

Discovery of α-Amylase Inhibitors with Sub-Acarbose Potency

Employ the compound as a starting material for synthesizing benzo[b]thiophene-2-carboxylic acid derivatives with α-amylase inhibitory activity. Published class data indicate IC50 values as low as 5.37 μM, which is more potent than the standard drug Acarbose (IC50 = 6.40 μM) [3]. The 6-hydroxy substitution offers a vector for introducing aminoalkyl or other solubilizing groups known to enhance enzyme inhibition and drug-likeness. Programs aiming to develop novel antidiabetic agents should procure this exact regioisomer to replicate and extend the reported SAR.

Physicochemical Optimization of Lead Series for Oral Bioavailability

Incorporate 6-hydroxybenzo[b]thiophene-2-carboxylic acid into lead optimization campaigns where hydrogen bond donor count and LogP are critical parameters. With two H-bond donors (6-OH, 2-COOH) and a predicted LogP of 2.34, this compound provides a balanced polarity profile suitable for oral absorption [4]. In contrast, chlorinated analogs such as BT2 (1 H-bond donor) exhibit altered permeability and solubility that may be suboptimal for certain targets. Procurement of the 6-hydroxy regioisomer enables precise tuning of ADME properties without introducing halogen-related metabolic liabilities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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